

Application Note: Antifungal Susceptibility Testing of Encelin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Encelin*

Cat. No.: B094070

[Get Quote](#)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Encelin is a sesquiterpene lactone isolated from *Montanoa speciosa* that has demonstrated biocidal activity against fungal cells, impacting both growth and morphogenesis.^[1] To evaluate the efficacy and spectrum of novel antifungal compounds like **Encelin**, standardized antifungal susceptibility testing (AFST) is critical. The goal of AFST is to determine the in vitro activity of a drug against a specific fungal isolate, typically by measuring the Minimum Inhibitory Concentration (MIC).^{[2][3][4]} This value represents the lowest concentration of the drug that prevents visible fungal growth.^{[4][5][6]}

This document provides detailed protocols for determining the antifungal susceptibility of **Encelin** using the broth microdilution and disk diffusion methods, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).^{[2][7][8][9]} These methods are essential for drug discovery, epidemiological studies, and tracking antifungal resistance.^{[2][10]}

Principle of Methods

Broth Microdilution Method

The broth microdilution method is considered the "gold standard" for quantitative AFST.^[11] It involves preparing two-fold serial dilutions of **Encelin** in a 96-well microtiter plate.^{[2][5][11]}

Each well is then inoculated with a standardized suspension of the fungal isolate. Following incubation, the plates are examined for visible growth to determine the MIC.[7]

Disk Diffusion Method

The disk diffusion method is a qualitative or semi-quantitative technique that is simpler and less expensive than broth microdilution.[2][12] It involves placing a paper disk containing a known amount of **Encelin** onto an agar plate swabbed with a standardized fungal inoculum.[7][12] The drug diffuses into the agar, creating a concentration gradient. The diameter of the "zone of inhibition" (area of no growth) around the disk is measured after incubation and correlates with the organism's susceptibility.[2][7]

Required Materials

- Compound: **Encelin** (powder form)
- Solvent: Dimethyl sulfoxide (DMSO)
- Fungal Strains:
 - Test isolates (e.g., *Candida albicans*, *Aspergillus fumigatus*, *Cryptococcus neoformans*)
 - Quality Control (QC) strains (e.g., *C. parapsilosis* ATCC 22019, *C. krusei* ATCC 6258)
- Media and Reagents:
 - RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[2]
 - Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for disk diffusion).[2][13]
 - Sabouraud Dextrose Agar/Broth (for culture).
 - Sterile saline or Phosphate-Buffered Saline (PBS).
 - Sterile, flat-bottom 96-well microtiter plates.[14]
 - Sterile paper disks (6 mm diameter).

- Equipment:
 - Biological safety cabinet
 - Incubator (35-37°C)
 - Spectrophotometer or hemocytometer
 - Vortex mixer
 - Micropipettes and multichannel pipettes
 - Calipers (for disk diffusion)
 - Inverted mirror or microscope (for reading plates)

Experimental Protocols

Protocol 1: Broth Microdilution Method (CLSI M27/M38-based)

4.1.1 Preparation of **Encelin** Stock Solution

- Weigh **Encelin** powder accurately on a calibrated analytical balance.
- Dissolve **Encelin** in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Note: The final DMSO concentration in the test wells should not exceed 1% to avoid toxicity to the fungi.
- Further dilute the stock solution in RPMI 1640 medium to create a working solution at twice the highest desired final concentration.

4.1.2 Inoculum Preparation

- For Yeasts (e.g., *Candida* spp.):
 - Subculture the isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.[\[15\]](#)

- Harvest several colonies and suspend them in sterile saline.
- Adjust the suspension turbidity to match a 0.5 McFarland standard (or use a spectrophotometer to achieve an optical density of 0.08-0.10 at 530 nm), which corresponds to approximately $1-5 \times 10^6$ CFU/mL.
- Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of $1-5 \times 10^3$ CFU/mL.[13]
- For Molds (e.g., *Aspergillus* spp.):
 - Grow the isolate on potato dextrose agar for 7 days to encourage conidiation.
 - Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.
 - Adjust the conidial suspension to a concentration of $0.4-5 \times 10^4$ CFU/mL using a hemocytometer.[2][13]

4.1.3 Microtiter Plate Preparation and Inoculation

- Dispense 100 μ L of sterile RPMI 1640 medium into wells 2 through 11 of a 96-well plate.
- Add 200 μ L of the 2x **Encelin** working solution to well 12.
- Perform a two-fold serial dilution by transferring 100 μ L from well 12 to well 11, mixing thoroughly, and repeating this process down to well 2. Discard 100 μ L from well 2.[5] Well 1 will serve as the growth control.
- Using a multichannel pipette, add 100 μ L of the standardized fungal inoculum to each well (wells 1-12). This brings the final volume to 200 μ L and halves the drug concentration to the desired final range.
- Include a sterility control well (200 μ L of uninoculated medium) and a growth control well (100 μ L of inoculum + 100 μ L of drug-free medium).[14]

4.1.4 Incubation and Reading Results

- Incubate the plates at 35°C.

- Read the results after 24 hours for *Candida* spp. and 48-72 hours for molds.[7][16]
- The MIC is the lowest concentration of **Encelin** that causes a significant reduction in growth (typically $\geq 50\%$ inhibition for yeasts and 100% inhibition for molds) compared to the growth control.[2][5][16] Reading can be done visually or with a spectrophotometer.

Protocol 2: Disk Diffusion Method (CLSI M44/M51-based)

4.2.1 Preparation of **Encelin** Disks

- Prepare a stock solution of **Encelin** in a suitable solvent (e.g., DMSO).
- Apply a precise volume (e.g., 20 μL) of the **Encelin** solution onto sterile 6 mm paper disks to achieve a specific drug load per disk (e.g., 10 $\mu\text{g}/\text{disk}$).
- Allow the disks to dry completely in a sterile environment before use.

4.2.2 Inoculum and Plate Preparation

- Prepare the fungal inoculum as described for the broth microdilution method (adjusting to 0.5 McFarland standard).
- Dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
- Swab the entire surface of a Mueller-Hinton agar plate (supplemented with glucose and methylene blue) three times, rotating the plate 60 degrees between each application to ensure even coverage.[17]
- Allow the plate to dry for 5-15 minutes.

4.2.3 Disk Application and Incubation

- Aseptically place the prepared **Encelin** disks onto the surface of the inoculated agar plate.
- Gently press each disk to ensure complete contact with the agar.
- Invert the plates and incubate at 35°C for 24-48 hours.

4.2.4 Reading and Interpreting Results

- After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using calipers.[12]
- The results are interpreted qualitatively as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints. For a novel compound like **Encelin**, these breakpoints would need to be established by correlating zone diameters with MIC values.

Data Presentation

Quantitative data from the broth microdilution method should be summarized clearly. Below are example tables illustrating how to present MIC data for **Encelin** against various fungal species.

Table 1: Example MIC Ranges of **Encelin** against Common Fungal Pathogens

Fungal Species	No. of Isolates	Encelin MIC Range ($\mu\text{g/mL}$)	Encelin MIC_{50} ($\mu\text{g/mL}$)	Encelin MIC_{90} ($\mu\text{g/mL}$)
Candida albicans	50	0.125 - 4	0.5	2
Candida glabrata	50	1 - 16	4	8
Aspergillus fumigatus	30	0.25 - 8	1	4
Cryptococcus neoformans	25	0.5 - 4	1	2

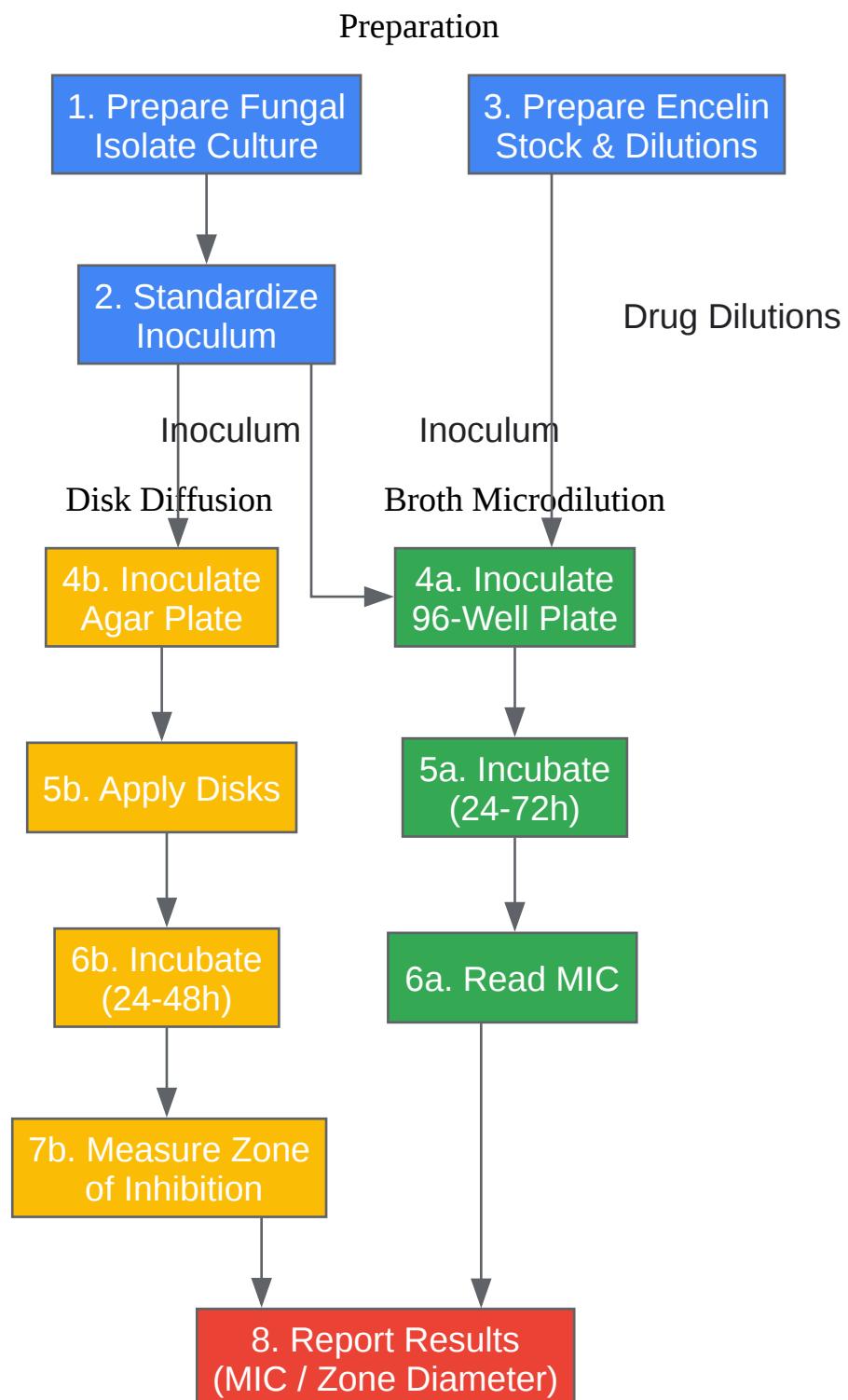
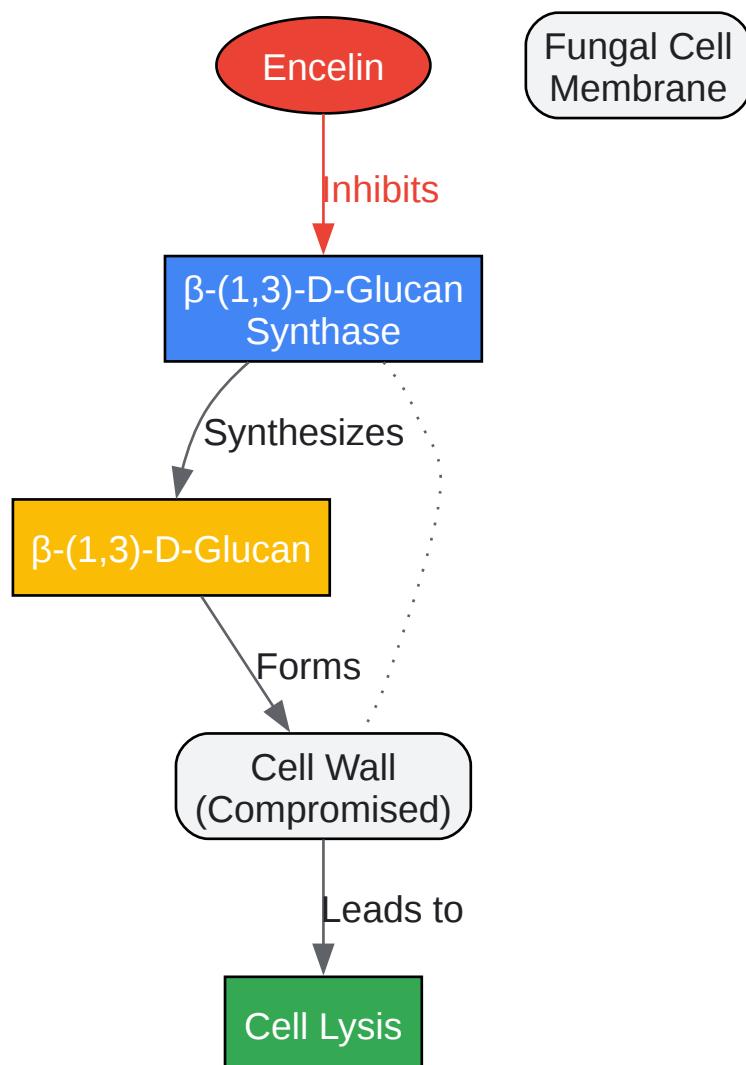
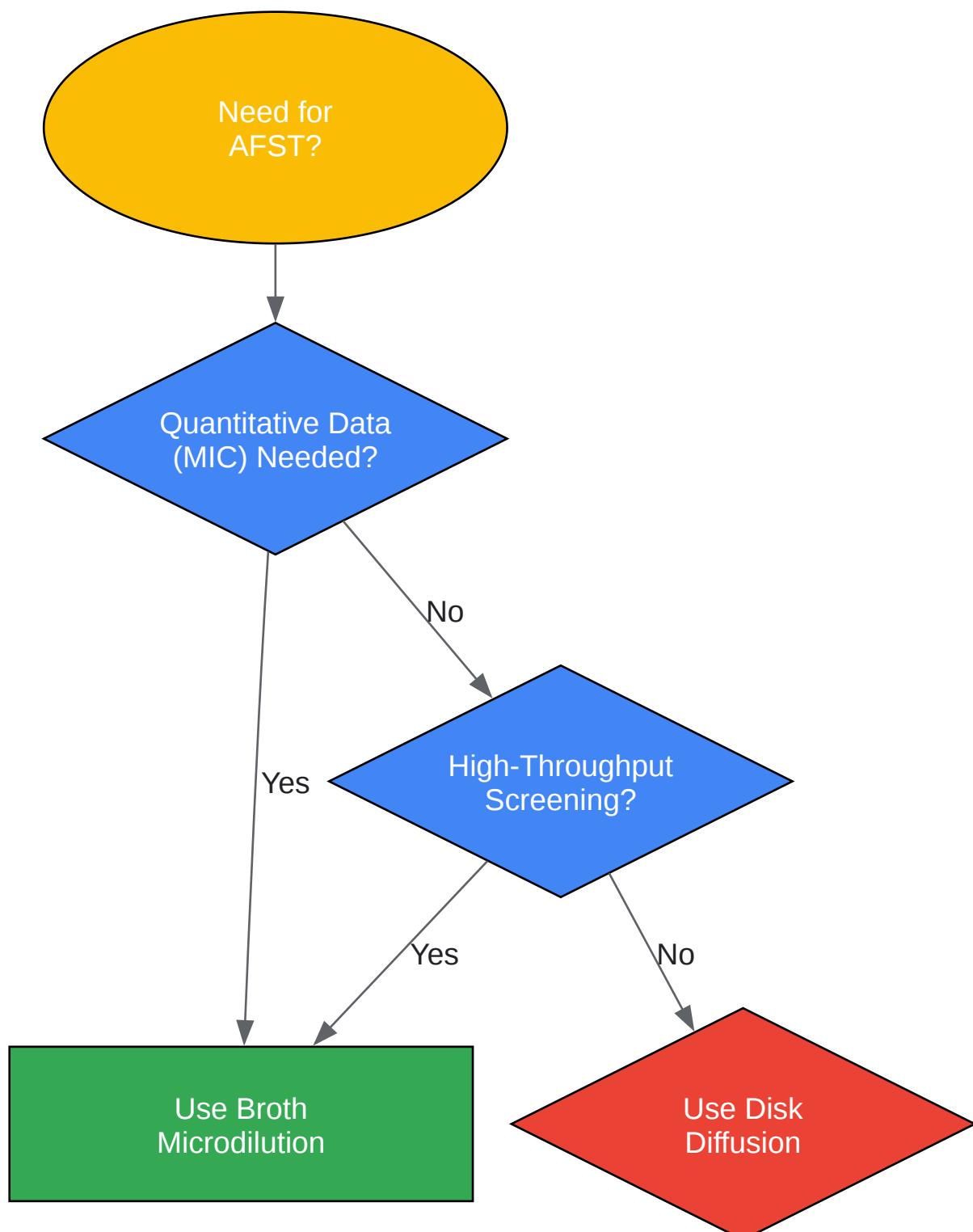

MIC_{50} : The concentration that inhibited 50% of the isolates. MIC_{90} : The concentration that inhibited 90% of the isolates.

Table 2: Example Quality Control (QC) Ranges for **Encelin**

QC Strain	Encelin MIC Range ($\mu\text{g/mL}$)
C. parapsilosis ATCC 22019	1 - 4
C. krusei ATCC 6258	8 - 32

Visualizations


Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: General workflow for antifungal susceptibility testing of **Encelin**.

Hypothetical Mechanism of Action Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Encelin: a fungal growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibiotic Susceptibility, Fungus (MIC) | MLabs [mlabs.umich.edu]
- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 5. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. testinglab.com [testinglab.com]
- 9. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 10. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 12. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Note: Antifungal Susceptibility Testing of Encelin]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b094070#antifungal-susceptibility-testing-methods-for-encelin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com